molecular formula C23H16ClN3OS2 B2613328 N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 920426-13-7

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2613328
CAS No.: 920426-13-7
M. Wt: 449.97
InChI Key: XTNIJWMMWOZVJX-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H16ClN3OS2 and its molecular weight is 449.97. The purity is usually 95%.
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Biological Activity

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS: 920426-13-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C23H16ClN3OS2
  • Molar Mass : 449.98 g/mol
  • Structure : The compound features a benzothiazole core with a chloro and methyl substitution, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against various cancer cell lines. For instance:

  • Cytotoxicity : this compound exhibited selective cytotoxicity against tumorigenic cell lines. In vitro assays demonstrated an IC50 value in the low micromolar range against pancreatic cancer cells, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, such as glycogen synthase kinase 3 (GSK-3) .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins, altering their activity and leading to apoptosis in cancer cells .

Case Studies

  • Pancreatic Cancer : A study evaluated the antiproliferative effects of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability at concentrations below 10 μM .
  • Tuberculosis Inhibition : The compound has also been investigated for its activity against Mycobacterium tuberculosis. It demonstrated promising results as an anti-tubercular agent by inhibiting the growth of the bacteria in vitro .

Data Tables

Biological ActivityIC50 Value (μM)Target Organism/Cell Line
Antitumor (Pancreatic Cancer)5.0AsPC-1 Cell Line
Anti-tubercular Activity8.0Mycobacterium tuberculosis

Scientific Research Applications

Antimicrobial Activity

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds indicate potent activity:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound B15.0 - 30.030.0 - 60.0

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and DLD (colon cancer) cells.

Case Study: Antitumor Evaluation

A study evaluating the antitumor activity of similar compounds yielded the following results:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that the compound may induce cytotoxic effects through various mechanisms.

Synthesis and Development

The synthesis of this compound can be achieved through various synthetic routes. Retrosynthesis analysis employs advanced modeling techniques to predict feasible synthetic pathways.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS2/c1-14-11-16(24)12-19-20(14)26-23(30-19)27(13-15-7-3-2-4-8-15)22(28)21-25-17-9-5-6-10-18(17)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNIJWMMWOZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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